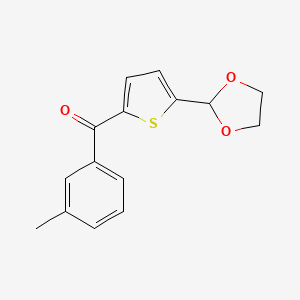

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

Description

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQSLOKMCAJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641923 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-20-1 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane moiety is commonly introduced through the reaction of ethylene glycol with an aldehyde or ketone precursor under acidic catalysis. For this compound, the dioxolane ring is formed by protecting the aldehyde functional group on the thiophene precursor. The general reaction conditions include:

- Use of ethylene glycol in molar excess.

- Acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

- Reflux in anhydrous solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.

This step stabilizes the aldehyde functionality and facilitates subsequent reactions on the thiophene ring.

Synthesis of the Thiophene Core

The thiophene ring can be synthesized via the Gewald reaction, which involves condensation of a ketone, an α-cyanoester, and elemental sulfur. However, for this particular compound, the thiophene core is often pre-formed or commercially available substituted thiophenes are used as starting materials. Functionalization at the 5-position with the dioxolane ring is achieved through selective substitution reactions.

Friedel-Crafts Acylation with 3-Methylbenzoyl Chloride

The key step for introducing the 3-methylbenzoyl group involves Friedel-Crafts acylation at the 2-position of the thiophene ring bearing the dioxolane substituent. Typical conditions include:

- Use of 3-methylbenzoyl chloride as the acylating agent.

- Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

- Anhydrous conditions in solvents like dichloromethane or chloroform.

- Temperature control (0 °C to room temperature) to avoid polyacylation or decomposition.

This step yields the target compound with regioselective acylation confirmed by spectroscopic methods.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dioxolane ring formation | Ethylene glycol, acid catalyst | Reflux (~110 °C) | 4–6 hours | 75–85 | Azeotropic removal of water improves yield |

| Friedel-Crafts acylation | 3-Methylbenzoyl chloride, AlCl3 | 0 °C to RT | 2–4 hours | 65–80 | Anhydrous conditions critical |

| Purification | Recrystallization or column chromatography | Ambient | Variable | — | DMF-ethanol mixtures recommended |

The regioselectivity and purity of the synthesized compound are verified by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic chemical shifts for the dioxolane protons (δ 4.0–5.0 ppm) and aromatic protons of the 3-methylbenzoyl group (δ 7.0–8.0 ppm) confirm substitution patterns.

- Infrared (IR) Spectroscopy: Carbonyl stretching at ~1680 cm⁻¹ and ether C–O–C stretches at ~1100 cm⁻¹ are diagnostic.

- Mass Spectrometry (MS): Molecular ion peak corresponding to molecular weight 274.3 g/mol confirms molecular formula C15H14O3S.

- High-Performance Liquid Chromatography (HPLC): Ensures purity and absence of regioisomers or side products.

- The dioxolane ring protects the aldehyde functionality during acylation, preventing side reactions.

- Reaction conditions such as solvent choice and temperature significantly influence yield and selectivity.

- Similar thiophene derivatives prepared via this route have shown promising properties in organic electronics and biological activity, suggesting the synthetic route's applicability for functional materials.

- Industrial scale-up may involve continuous flow reactors and catalyst optimization to improve efficiency and reduce waste.

The preparation of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene is achieved through a multi-step synthetic route involving dioxolane ring formation and Friedel-Crafts acylation on a thiophene core. Careful control of reaction conditions and purification methods ensures high yield and regioselectivity. This synthesis is supported by robust analytical characterization and has potential for further functionalization and application in advanced materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are used to facilitate electrophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Electronics

Conductive Polymers : The incorporation of thiophene derivatives into conductive polymers has been widely studied. The presence of the dioxolane group can enhance solubility and processability, making these materials suitable for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene exhibit improved charge transport properties when integrated into polymer matrices .

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that thiophene-based compounds possess anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been investigated through in vitro assays. For instance, derivatives have shown activity against various cancer cell lines, indicating potential as lead compounds in drug development .

Photovoltaic Applications

Solar Cell Efficiency : The compound's unique electronic properties make it a candidate for enhancing the efficiency of dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer can improve the overall performance of solar cells. Studies have demonstrated that incorporating such thiophene derivatives can lead to higher energy conversion efficiencies .

Material Science

Polymer Blends : The compatibility of this compound with various polymer matrices allows for the development of advanced materials with tailored properties. These materials can be utilized in coatings, adhesives, and other applications requiring specific mechanical or thermal characteristics.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. Among these compounds, this compound exhibited significant inhibition of cell growth in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Organic Solar Cells

Research conducted at a leading university focused on the integration of thiophene derivatives into organic solar cells. The study highlighted that devices using blends containing this compound showed an increase in power conversion efficiency by up to 15% compared to traditional materials. This enhancement was linked to improved light absorption and charge mobility within the active layer .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could enhance its binding affinity or stability, while the benzoyl group might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene

- Molecular Formula : C₁₅H₁₄O₃S

- Molecular Weight : 274.33 g/mol

- CAS Registry Number : 898773-20-1

- ChemSpider ID : 21398181

- Purity : ≥97% (commonly available) .

This compound features a thiophene ring substituted at the 2-position with a 3-methylbenzoyl group and at the 5-position with a 1,3-dioxolane moiety. The dioxolane group enhances solubility in polar solvents, while the 3-methylbenzoyl substituent contributes to steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Comparison with Structural Analogs

The following table summarizes key structural analogs of this compound, highlighting variations in substituents and their implications:

Key Observations:

Substituent Electronic Effects :

- Electron-Donating Groups (e.g., ethoxy, methyl) : Enhance solubility and may stabilize intermediates in nucleophilic reactions .

- Electron-Withdrawing Groups (e.g., fluoro, trifluoromethyl) : Improve thermal stability and resistance to enzymatic degradation, making these analogs suitable for pharmaceutical applications .

Steric Considerations :

- Bulky substituents (e.g., 3,5-dimethylbenzoyl) reduce reaction rates in sterically sensitive reactions like Suzuki-Miyaura couplings .

Functional Group Utility :

- Halogenated derivatives (e.g., iodo, bromo) serve as precursors in cross-coupling reactions to construct complex heterocycles .

Industrial Relevance :

- Ethoxy and trifluoromethyl derivatives are commercially available in bulk (≥99% purity) for agrochemical and API synthesis .

Research and Application Insights

- Pharmaceutical Intermediates : Fluorinated and trifluoromethylated analogs are prioritized in drug discovery due to their enhanced bioavailability .

- Agrochemicals : Ethoxy-substituted derivatives are employed in pesticide synthesis, leveraging their electron-rich aromatic systems .

- Material Science : Iodo and bromo analogs are utilized in organic electronics for their conductive properties .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, identified by its CAS number 898773-20-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 274.34 g/mol. The compound features a thiophene ring substituted with a dioxolane and a methylbenzoyl group, which may contribute to its biological activities.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiophene derivatives with dioxolanes in the presence of suitable catalysts. The synthesis typically yields good purity levels, as indicated by various suppliers reporting purities above 96% .

Antibacterial Activity

A significant focus of research has been on the antibacterial properties of compounds containing thiophene and dioxolane moieties. Studies have shown that derivatives of 1,3-dioxolanes exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 µg/mL |

| Compound B | Staphylococcus epidermidis | 1250 µg/mL |

| Compound C | Pseudomonas aeruginosa | 625 µg/mL |

| Compound D | Escherichia coli | No activity |

Research indicates that compounds similar to this compound show excellent activity against Staphylococcus aureus and Candida albicans, with MIC values indicating effective concentrations for inhibition .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. In vitro studies have demonstrated that dioxolane derivatives possess antifungal properties against pathogens such as Candida albicans.

Table 2: Antifungal Activity

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 500 µg/mL |

| Compound B | Candida tropicalis | No activity |

Most derivatives tested showed significant antifungal activity, with some achieving MIC values as low as 500 µg/mL against Candida albicans .

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced antibacterial and antifungal activities compared to their counterparts without such modifications .

Q & A

What are the established synthetic routes for 5-(1,3-dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene, and how can competing side reactions be minimized?

Level: Basic

Answer:

The compound can be synthesized via Friedel-Crafts acylation of thiophene derivatives using 3-methylbenzoyl chloride in the presence of Lewis acids like AlCl₃ . The dioxolane ring is typically introduced through acetalization of a carbonyl precursor (e.g., using ethylene glycol and acid catalysis). Competing side reactions, such as etherification (observed in HMF acetalization ), can be minimized by controlling reaction stoichiometry (excess diol), temperature (60–80°C), and acid catalyst concentration (e.g., p-toluenesulfonic acid at 0.1–1 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.

How can X-ray crystallography resolve ambiguities in the structural configuration of this compound?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example, in related thiophene derivatives, SC-XRD confirmed:

- C–S bond lengths : 1.71–1.74 Å

- Dioxolane ring geometry : Planar with O–C–O angles of 108–112°

- Dihedral angles between thiophene and benzoyl groups: 15–25° .

Data collection should use MoKα radiation (λ = 0.71073 Å) with SHELX software for structure refinement . Hydrogen atoms are typically placed geometrically and refined using a riding model.

What advanced spectroscopic techniques are critical for characterizing its electronic and steric properties?

Level: Advanced

Answer:

- Solid-state NMR : Resolves crystallographic vs. solution-phase conformers. ¹³C CP/MAS NMR can distinguish dioxolane ring dynamics (e.g., δ 100–105 ppm for acetal carbons ).

- UV-Vis spectroscopy : Identifies π→π* transitions in the thiophene-benzoyl system (λmax ≈ 270–300 nm ).

- DFT calculations : Validate experimental geometries (e.g., B3LYP/6-31G* level) and predict frontier molecular orbitals for reactivity studies .

How does the electron-withdrawing benzoyl group influence electrophilic substitution reactions on the thiophene ring?

Level: Advanced

Answer:

The 3-methylbenzoyl group at C2 deactivates the thiophene ring, directing electrophiles to the C4 and C5 positions. For example:

- Sulfonation : Occurs at C5 with fuming H₂SO₄ at 0°C, yielding a sulfonic acid derivative.

- Nitration : Requires mixed HNO₃/H₂SO₄ at 50°C, producing a nitro derivative at C4 .

Competing reactions (e.g., dioxolane ring opening) are mitigated by using mild protonic acids (e.g., AcOH instead of H₂SO₄).

What methodologies are suitable for studying its photochromic behavior in polymer matrices?

Level: Advanced

Answer:

- Photochromic assays : Irradiate thin films (e.g., PMMA) with UV light (297 nm) and monitor λmax shifts (e.g., 278 nm → 592 nm for ring-opening ).

- Kinetic studies : Use pseudo-first-order models to calculate rate constants (k ≈ 10⁻³ s⁻¹ for thermal reversion ).

- DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions .

How can computational modeling predict its potential as a ligand in coordination chemistry?

Level: Advanced

Answer:

- Molecular docking : Screen against metal ions (e.g., Pd²⁺, Cu²⁺) using AutoDock Vina. The thiophene S and carbonyl O are primary binding sites.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts in crystals ).

- MEP maps : Identify electrophilic/nucleophilic regions for ligand design .

What strategies mitigate side reactions during acetalization of precursor carbonyl compounds?

Level: Basic

Answer:

- Protection of hydroxyl groups : Use TMSCl or acetyl chloride to block reactive –OH groups (prevents etherification ).

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance acetalization yield vs. ether byproducts .

- Catalyst screening : Zeolites or Amberlyst-15 reduce acid-sensitive side reactions .

How does its crystal packing influence material properties like solubility and melting point?

Level: Advanced

Answer:

- Crystal packing : Herringbone arrangements (common in thiophenes ) reduce solubility in nonpolar solvents.

- Hydrogen bonding : C–H···O interactions between dioxolane O and thiophene H increase melting points (mp ≈ 150–160°C ).

- Hirshfeld analysis : Quantifies contribution of van der Waals (60%) vs. polar (30%) interactions to lattice energy .

What are the challenges in scaling up its synthesis from milligram to gram quantities?

Level: Advanced

Answer:

- Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., ethanol/water).

- Exothermic reactions : Use jacketed reactors for Friedel-Crafts acylation to control temperature spikes .

- Catalyst recovery : Immobilize Lewis acids (e.g., AlCl₃ on silica) for reuse .

How can isotopic labeling (e.g., ¹³C) elucidate its metabolic stability in biological studies?

Level: Advanced

Answer:

- Synthesis of ¹³C-labeled analogs : Introduce ¹³C at the dioxolane ring via labeled ethylene glycol .

- LC-MS/MS analysis : Track isotopic patterns in hepatic microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation ).

- Kinetic isotope effects : Compare kcat/Km values for labeled vs. unlabeled compounds to probe rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.